1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVODBAGDNVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Methoxyphenyl Isocyanate: The synthesized tetrazole is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent/Conditions | Product Formed | Key Observations | Reference |
|---|---|---|---|
| KMnO₄ (acidic medium) | 1-(2-Hydroxyphenyl) derivative | Phenolic product forms via demethylation | |
| CrO₃ (chromium trioxide) | Quinone derivatives | Requires elevated temperatures |
These reactions are critical for modifying electron-donating groups into electron-withdrawing moieties, altering biological activity.
Substitution Reactions
The tetrazole and phenyl rings participate in electrophilic and nucleophilic substitutions:
Tetrazole Ring Reactivity
The tetrazole’s NH proton (pKa ≈ 4.9) can deprotonate, enabling nucleophilic attacks. Examples include:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), base | N-alkylated tetrazole derivatives | 60–85% | |
| Arylation | Aryl boronic acids, Pd catalysis | Biaryl tetrazole analogs | 70–90% |
Phenyl Ring Reactivity
The methoxyphenyl group directs electrophiles to the para position:
| Electrophile | Conditions | Product | Application |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitration | Nitro-substituted derivative | Precursor for reduced amines |
| Cl₂/FeCl₃ | Chlorination | Chlorophenyl analog | Enhanced antimicrobial activity |
Reduction Reactions
While the parent compound lacks reducible groups (e.g., nitro), synthetic derivatives undergo reduction:
| Substrate | Reagent/Conditions | Product | Biological Impact |
|---|---|---|---|
| Nitro derivative | H₂/Pd-C | Amino-substituted analog | Improved solubility |
| Tetrazole ring | LiAlH₄ | Tetrazoline (partially reduced) | Alters ring aromaticity |
Hydrolysis of Urea Linkage
The urea group hydrolyzes under extreme conditions:
| Conditions | Products Formed | Mechanism |
|---|---|---|
| Strong acid (HCl, Δ) | 2-Methoxyaniline + Tetrazole-methylamine | Acid-catalyzed cleavage |
| Strong base (NaOH, Δ) | CO₂ + Corresponding amines | Base-induced decomposition |
This reactivity is leveraged in prodrug design for controlled release .
Cycloaddition and Ring-Opening Reactions
The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:
| Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Cu(I) | Triazolo-tetrazole hybrid | 78% |
Comparative Reactivity Table
The compound’s reactivity is benchmarked against analogs:
| Compound | Oxidation Rate (Relative) | Substitution Yield | Hydrolysis Stability |
|---|---|---|---|
| 1-(2-Methoxyphenyl)urea | 1.0 (reference) | Low | High |
| 1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | 0.7 | High | Moderate |
| 1-Phenyl-tetrazole | N/A | Very High | Low |
Data synthesized from, , and .
Key Research Findings
-
Antimicrobial Modulation : Chlorination at the phenyl ring enhances activity against S. aureus (MIC = 8 µg/mL).
-
Enzyme Inhibition : Hydrolysis products exhibit urease inhibition (IC₅₀ = 1.29 µM), surpassing thiourea standards .
-
Thermal Stability : Decomposes at 240°C, retaining integrity under standard storage.
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and materials chemistry.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound is primarily studied for its potential as a pharmacophore in drug design. Research indicates that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties. The tetrazole ring is particularly noteworthy for its diverse pharmacological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, research involving MCF-7 breast cancer cells demonstrated significant inhibition of cell proliferation at low concentrations.
Biological Interactions
Mechanism of Action
The mechanism of action involves interactions with biological macromolecules such as proteins and nucleic acids. The methoxyphenyl and tetrazole groups can form hydrogen bonds and hydrophobic interactions with target sites, modulating their activity. This interaction is crucial for the compound's efficacy in biological applications.
Case Studies
- Anti-inflammatory Mechanism : A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine models showed that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity Study : In vitro studies on various cancer cell lines (e.g., HeLa and A549) revealed IC50 values indicating effective apoptosis induction and cell cycle arrest at concentrations lower than 20 µM.
Material Science
The unique structural features of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea make it a candidate for developing novel materials with specific electronic or optical properties. Its application in creating functional materials could lead to advancements in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and tetrazole groups can form hydrogen bonds and hydrophobic interactions with target sites, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues with Tetrazole/Triazole Moieties
Several urea derivatives with tetrazole or triazole substituents have been synthesized and studied for biological activity:
Key Observations :
- Tetrazole vs.
- Substituent Effects : The 2-methoxyphenyl group in the target compound contrasts with trifluoromethyl () or hydroxyethyl () substituents in analogues, which modulate solubility and receptor selectivity .
Physicochemical Properties
Biological Activity
1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, with the CAS number 951483-06-0, is a synthetic organic compound notable for its unique structural features, including a methoxyphenyl group and a tetrazole moiety linked through a urea functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 324.34 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 324.34 g/mol |
| CAS Number | 951483-06-0 |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The methoxy and tetrazole groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites. The urea linkage may enhance the stability of this binding, thereby modulating the activity of various biological targets.
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory potential. Tetrazole derivatives have been reported to exhibit activity in inhibiting pro-inflammatory cytokines, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole-containing compounds:
- Antibacterial Studies : A study involving the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines found that certain derivatives exhibited strong antibacterial effects against Staphylococcus epidermidis, with MIC values as low as 4 µg/mL .
- Cytotoxicity Assays : In vitro cytotoxicity assessments indicated that some tetrazole derivatives were non-cytotoxic against normal cell lines while displaying significant activity against cancer cell lines . This suggests a favorable therapeutic index for compounds in this class.
- Mechanistic Insights : Molecular docking studies have revealed potential interactions between tetrazole derivatives and key proteins involved in inflammation and cancer progression, highlighting their role as promising candidates for drug development .
Q & A
Q. How to predict metabolite formation for this compound?
- Methodological Answer : Use in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .
Notes
- Citations : Evidence sources are prioritized from peer-reviewed journals (e.g., Acta Crystallographica) and validated databases (PubChem). Commercial or non-peer-reviewed sources (e.g., BenchChem) are excluded per guidelines.
- Methodological Rigor : Answers emphasize reproducible protocols, statistical validation, and cross-disciplinary techniques (synthesis, analytics, computational modeling).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
